molecular formula C19H17BrN2O2S B2912690 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone CAS No. 1331362-52-7

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone

Cat. No. B2912690
CAS RN: 1331362-52-7
M. Wt: 417.32
InChI Key: OFVYREPXCVAXLA-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone is not fully understood. However, it has been suggested that the compound exerts its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone can protect neurons from oxidative stress-induced damage and reduce inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone in lab experiments is its high potency and specificity. However, its limited solubility in aqueous solutions can make it difficult to work with, and its potential toxicity at high concentrations should be taken into consideration.

Future Directions

There are several potential future directions for research on (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Another direction is to explore its potential as a tool for studying the mechanisms of oxidative stress and inflammation in the brain. Finally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of the compound.

Synthesis Methods

The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone involves several steps, including the reaction of 4-piperidinol with 2-bromobenzoyl chloride to form 4-(2-bromobenzoyl)piperidine. This intermediate product is then reacted with 2-aminothiophenol in the presence of a base to form the desired product.

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c20-15-6-2-1-5-14(15)18(23)22-11-9-13(10-12-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVYREPXCVAXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone

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